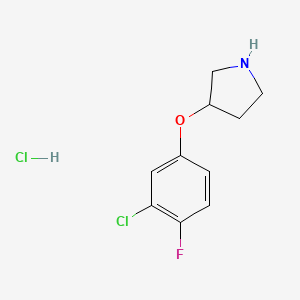

3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride

Description

3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride is a pyrrolidine-based organic compound featuring a 3-chloro-4-fluorophenoxy substituent at the 3-position of the pyrrolidine ring, with a hydrochloride counterion. Pyrrolidine derivatives are widely used as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, receptor modulators, and polymer precursors . The chloro-fluoro substitution on the phenoxy group may enhance its electronic and steric properties, making it valuable for targeted drug design or material science applications.

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO.ClH/c11-9-5-7(1-2-10(9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIGFJXOGKADLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=C(C=C2)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride typically involves the reaction of 3-chloro-4-fluorophenol with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the phenoxy ring.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyrrolidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Oxidation Products: Oxidized forms of the pyrrolidine ring.

Reduction Products: Reduced forms of the pyrrolidine ring.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride lies in medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer therapies. The compound's ability to modify biological activity makes it a crucial component in drug development.

Table 1: Synthesis Pathways Involving this compound

| Compound Targeted | Synthesis Method | Reference |

|---|---|---|

| Antidepressants | Coupling reactions with amines | |

| Anticancer agents | Modification of pyrrolidine core |

Neuropharmacology

Research has indicated that derivatives of pyrrolidine compounds exhibit significant neuropharmacological effects. Studies have suggested that this compound may play a role in modulating neurotransmitter systems, which could lead to advancements in treating conditions such as depression and anxiety.

Case Study Example:

A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrolidine derivatives showed enhanced binding affinity to serotonin receptors, indicating potential antidepressant properties .

Chemical Biology

In chemical biology, this compound is utilized as a tool for probing biological systems. Its structural features allow it to interact selectively with specific proteins or enzymes, making it useful for understanding protein function and drug interactions.

Table 2: Biological Targets for this compound

| Biological Target | Interaction Type | Implication |

|---|---|---|

| Serotonin Receptors | Agonist/Antagonist | Potential antidepressant effects |

| Kinases | Inhibitor | Cancer treatment strategies |

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Ring Size : Piperidine derivatives (e.g., 4-fluoropiperidine HCl ) differ in ring size, which affects conformational flexibility and binding affinity in biological targets.

Physicochemical Properties

Data inferred from analogs:

Note: The chloro-fluoro substitution may reduce solubility compared to allyloxy derivatives due to increased hydrophobicity.

Biological Activity

3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12ClFNO

- Molecular Weight : 252.11 g/mol

- IUPAC Name : this compound

- CAS Number : 946726-78-9

The compound features a pyrrolidine ring substituted with a phenoxy group that includes both chlorine and fluorine atoms. This unique substitution pattern is believed to enhance its biological activity by increasing lipophilicity and modulating interactions with biological targets.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) may influence the compound's binding affinity, potentially leading to the modulation of various signaling pathways involved in cellular processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, pyrrolidine derivatives have been shown to inhibit the growth of various bacteria and fungi.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 3-(3-Chloro-4-fluorophenoxy)pyrrolidine | TBD | Antibacterial |

| Sodium pyrrolidide | 32 - 512 | Antibacterial |

| 2,6-Dipiperidino-1,4-dibromobenzene | TBD | Antibacterial |

These findings suggest that the halogen groups may play a crucial role in enhancing the antimicrobial efficacy of these compounds .

Case Studies

-

Anticancer Activity :

Research has explored the potential of pyrrolidine derivatives in targeting cancer cells. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by modulating key regulatory pathways involved in cell survival . -

Enzyme Inhibition :

Some studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of pathogenic microorganisms .

Toxicology and Safety Profile

The safety profile of this compound is still under investigation. Preliminary toxicity assessments suggest that while some derivatives exhibit promising biological activity, their safety must be thoroughly evaluated through comprehensive toxicological studies before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the purity and structural identity of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride?

- Methodology :

- Melting Point Analysis : Compare observed melting points with literature values (e.g., similar chloro-fluorophenyl derivatives exhibit mp ranges of 211–212°C (dec)) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate purity with ≥98% peak area .

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrrolidine ring (δ ~3.0–4.0 ppm), aromatic protons (δ ~6.8–7.5 ppm), and fluorine/chlorine substituents via -NMR or -NMR coupling patterns .

Q. How can researchers safely handle and dispose of this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation .

- Waste Disposal : Collect chemical waste in designated containers labeled for halogenated organics. Partner with certified waste management services for incineration or neutralization .

Q. What solvent systems are optimal for dissolving this compound in synthetic workflows?

- Methodology :

- Test solubility in polar aprotic solvents (e.g., DMSO, DMF) or aqueous HCl (1.0 M), as demonstrated in analogous pyrrolidine hydrochloride syntheses .

- For recrystallization, use ethanol/water mixtures to enhance yield and purity .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

- Methodology :

- Temperature Control : Maintain reaction temperatures between 0–50°C during acidification to prevent decomposition .

- Catalytic Systems : Explore palladium-catalyzed coupling for introducing the 3-chloro-4-fluorophenoxy group to pyrrolidine precursors .

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or fractional crystallization to isolate intermediates .

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H] or [M-Cl] ions) with <5 ppm error .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning using single-crystal diffraction data .

- Dynamic NMR : Monitor temperature-dependent shifts to identify rotamers or conformational flexibility in the pyrrolidine ring .

Q. What strategies mitigate side reactions during the functionalization of this compound?

- Methodology :

- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc groups to prevent unwanted nucleophilic attacks .

- Selective Fluorination/Chlorination : Use directed ortho-metalation (DoM) or halogen-exchange reactions to modify aromatic substituents selectively .

Q. How can researchers assess the compound’s potential pharmacological activity in preclinical models?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.